molecular formula C6H14O4 B8637704 2-(2,2-Dimethoxy-ethoxy)-ethanol CAS No. 795301-02-9

2-(2,2-Dimethoxy-ethoxy)-ethanol

Cat. No. B8637704
M. Wt: 150.17 g/mol
InChI Key: KTGLOAHYGZRPJI-UHFFFAOYSA-N
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Patent
US09200104B2

Procedure details

Potassium hydroxide (30 g, 0.51 mol) was suspended in ethylene glycol (100 ml) and the mixture was heated to 115° C. with stirring. After the KOH dissolved completely, 2-chloro-1,1-dimethoxy-ethane (30.0 mL, 0.263 mol) was added dropwise (ca. 30 minutes) and the solution was stirred at 115° C. for 72 h. The resulting suspension was cooled to room temperature and 150 mL water was added. The solution was extracted with dichloromethane (3×100 mL) and the organic layers combined was washed with brine (2×100 mL) and dried with MgSO4. After filtration the solvent was removed under reduced pressure to give the product as a yellow oil (Yield, 17.7 g, 44.9%). 1H NMR (400.03 MHz, CDCl3, 298 K) δ=2.20 (s, 1H, OH), 3.40 (s, 6H, OCH3), 3.55 (d, J=5.3 Hz, 2H, CHCH2), 3.63-3.61 (m, J=4.0 Hz, OCH2), 3.74-3.72 (m, J=4.0 Hz, 2H, CH2OH), 4.52 (t, 1H, CH(OCH3)2. 13C{H} NMR (100.59 MHz, CDCl3, 298 K) δ=54.12 (2C, CH3), 61.82 (1C, CH2OH), 70.78 (1C, CHCH2O), 73.00 (1C, OCH2CH2), 102.73 (1C, CH). Anal. Calcd. for C6H14O4: C, 47.99; H, 9.40. Found C, 45.02; H, 8.74
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
44.9%

Identifiers

REACTION_CXSMILES
[OH-].[K+].Cl[CH2:4][CH:5]([O:8][CH3:9])[O:6][CH3:7].O.[CH2:11]([OH:14])[CH2:12][OH:13]>>[CH3:7][O:6][CH:5]([O:8][CH3:9])[CH2:4][O:13][CH2:12][CH2:11][OH:14] |f:0.1|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
ClCC(OC)OC
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred at 115° C. for 72 h
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dichloromethane (3×100 mL)
WASH
Type
WASH
Details
the organic layers combined was washed with brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(COCCO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g
YIELD: PERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.